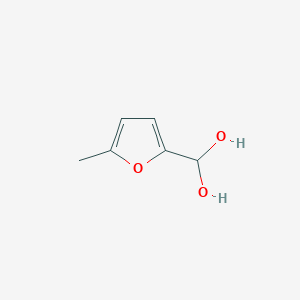
Methanediol, (5-methyl-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanediol, (5-methyl-2-furanyl)-, is an organic compound that belongs to the class of geminal diols It is characterized by the presence of two hydroxyl groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanediol, (5-methyl-2-furanyl)-, can be synthesized through the energetic processing of low-temperature methanol-oxygen ices. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix . The compound can also be generated by electron irradiation and sublimation of a mixture of methanol and oxygen ices .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for Methanediol, (5-methyl-2-furanyl)-. Most of the synthesis methods are still in the experimental stage and are primarily used for research purposes.
Análisis De Reacciones Químicas
Types of Reactions: Methanediol, (5-methyl-2-furanyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the crossed Cannizzaro reaction, where it acts as an intermediate .
Common Reagents and Conditions: Common reagents used in the reactions involving Methanediol, (5-methyl-2-furanyl)-, include methanol, oxygen, and electronically excited atomic oxygen. The reactions typically occur under low-temperature conditions and involve electron irradiation .
Major Products Formed: The major products formed from the reactions of Methanediol, (5-methyl-2-furanyl)-, include formaldehyde and water. The compound can also oligomerize to form short polymers in more concentrated solutions .
Aplicaciones Científicas De Investigación
Methanediol, (5-methyl-2-furanyl)-, has several scientific research applications. It is used as a key reactive intermediate in physical organic chemistry and atmospheric science. The compound plays a fundamental role in the aerosol cycle and in the atmospheric ozonolysis reaction sequence . It is also studied for its potential use in the synthesis of other organic compounds and as a sink for aldehydes and ketones in atmospheric environments .
Mecanismo De Acción
The mechanism of action of Methanediol, (5-methyl-2-furanyl)-, involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol. This process is followed by stabilization in an icy matrix, leading to the formation of the compound . The compound acts as an efficient sink for aldehydes and ketones in atmospheric environments, coupling the atmospheric chemistry of geminal diols and Criegee intermediates .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Methanediol, (5-methyl-2-furanyl)-, include formaldehyde monohydrate (methylene glycol), paraformaldehyde, and 1,3,5-trioxane . These compounds share structural similarities and are closely related in terms of their chemical properties and reactivity.
Uniqueness: Methanediol, (5-methyl-2-furanyl)-, is unique due to its specific structure as a geminal diol with a 5-methyl-2-furanyl group
Propiedades
Número CAS |
674788-34-2 |
|---|---|
Fórmula molecular |
C6H8O3 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(5-methylfuran-2-yl)methanediol |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(9-4)6(7)8/h2-3,6-8H,1H3 |
Clave InChI |
WGWLZKLGCZKKDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


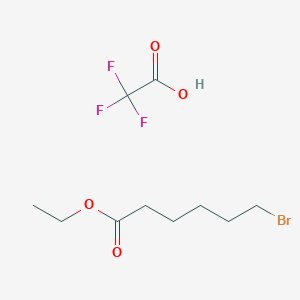
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
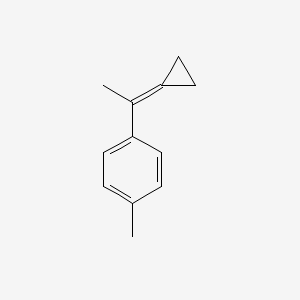
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
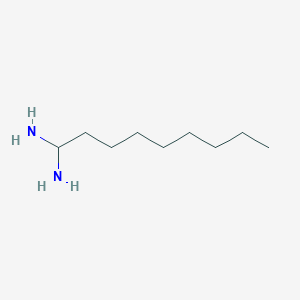
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
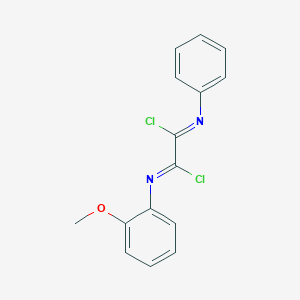

![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
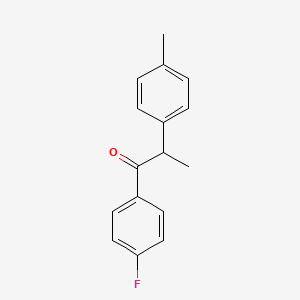
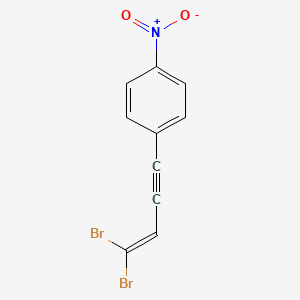


![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
